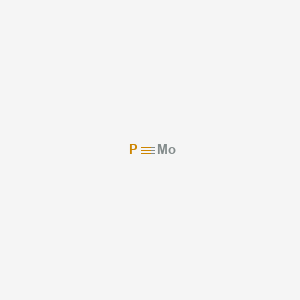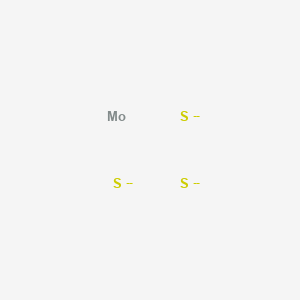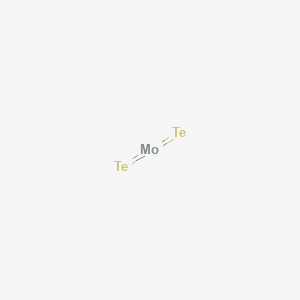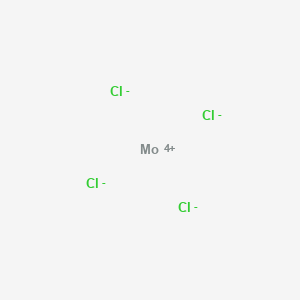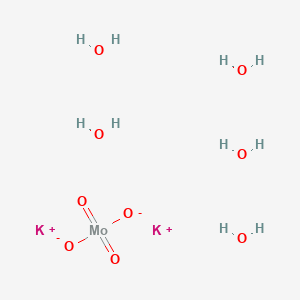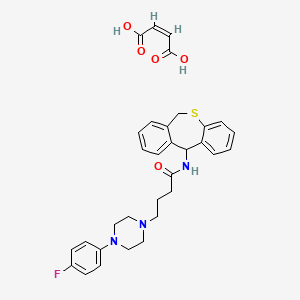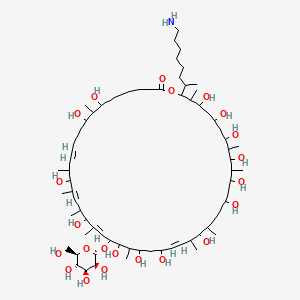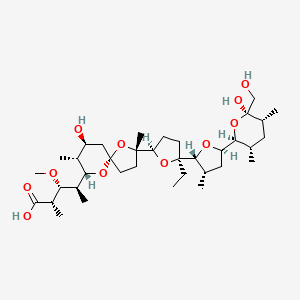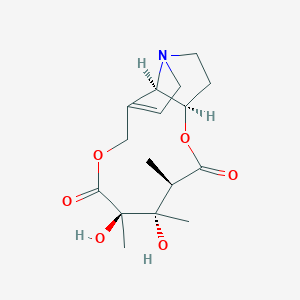
癸二醇单甲醚
描述
科学研究应用
1. Use in Water-Based Products
- Application Summary : Glycol ethers are used in a variety of water-based products due to their physicochemical properties . These include paint, glue, dye, ink, window cleaner, and oven cleaner .
- Methods of Application : A method using a static headspace injector coupled to a gas chromatograph equipped with a mass detector (HS/GC/MS) was used to analyze the presence of glycol ethers in these products .
- Results : The recoveries of glycol ethers ranged from 97.5 to 100.8%. The precision of the method, as indicated by the relative standard deviations (RSDs), was within the range of 4–5%. The detection limits of glycol ethers ranged between 0.24 and 1.1 µg/kg .
2. Use in Organic Synthesis
- Application Summary : Diethylene glycol monomethyl ether, a type of glycol ether, is used in organic synthesis . It is particularly used in the synthesis of water-soluble forms of tocopherol succinate .
- Methods of Application : The specific methods of application in organic synthesis can vary widely depending on the specific reaction or process being carried out .
- Results : The results of this application would also vary widely depending on the specific reaction or process .
3. Use in Coatings
- Application Summary : Diethylene glycol monomethyl ether is used in the production of coatings . It acts as a solvent in these applications, helping to dissolve other substances and improve the application and performance of the coating .
- Methods of Application : The specific methods of application in coatings can vary widely depending on the specific type of coating and its intended use .
- Results : The results of this application would also vary widely depending on the specific type of coating and its performance .
4. Use in Cosmetics
- Application Summary : Diethylene glycol monoethyl ether (DEGME) is used in the cosmetics industry . Due to its physicochemical features, it has been widely used as a penetration enhancer, surfactant, and solubilizer .
- Methods of Application : DEGME is incorporated into cosmetic formulations where it helps to enhance the penetration of other ingredients and improve the overall performance of the product .
- Results : The results of this application would depend on the specific cosmetic product and its performance .
5. Use in Nanoformulations
- Application Summary : DEGME has been used as a co-surfactant in the formulation of nanoemulsions .
- Methods of Application : In this application, DEGME is mixed with other ingredients to form a nanoemulsion, a type of formulation that can enhance the delivery of active ingredients .
- Results : The results of this application would depend on the specific nanoemulsion and its performance .
6. Use in Cleaning Formulations
- Application Summary : Glycol ethers have found increased use in cleaning formulations because of their good solvency for greasy soils and waxes .
- Methods of Application : The specific methods of application in cleaning formulations can vary widely depending on the specific type of cleaning product and its intended use .
- Results : The results of this application would depend on the specific cleaning product and its performance .
安全和危害
属性
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H44O11/c1-23-4-5-25-8-9-27-12-13-29-16-17-31-20-21-32-19-18-30-15-14-28-11-10-26-7-6-24-3-2-22/h22H,2-21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBLPWKGRIGDBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H44O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30561598 | |
| Record name | 2,5,8,11,14,17,20,23,26,29-Decaoxahentriacontan-31-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30561598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Decaethylene Glycol Monomethyl Ether | |
CAS RN |
27425-92-9 | |
| Record name | 2,5,8,11,14,17,20,23,26,29-Decaoxahentriacontan-31-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30561598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

